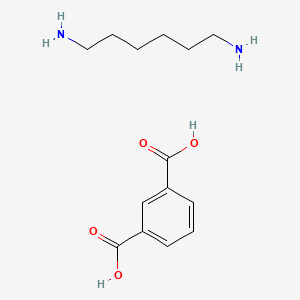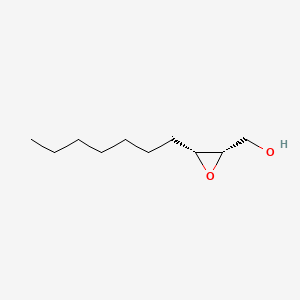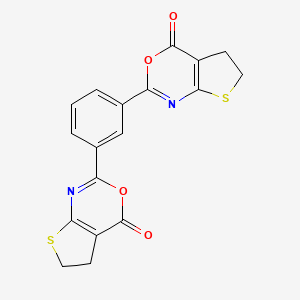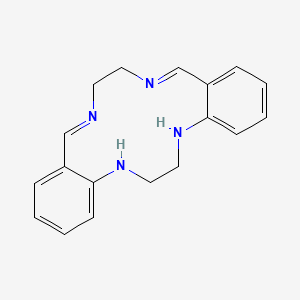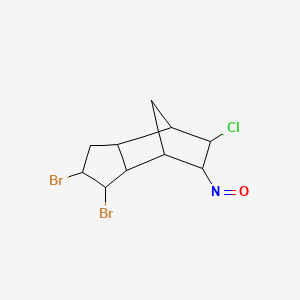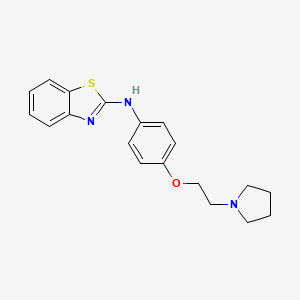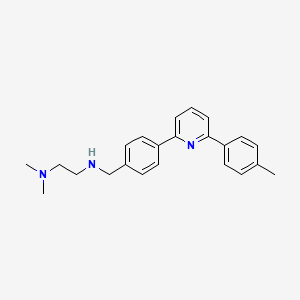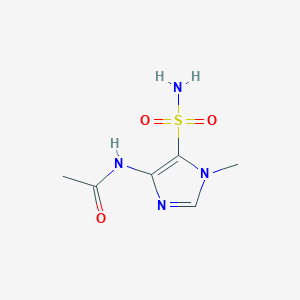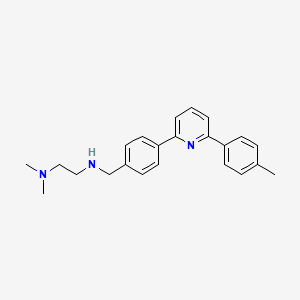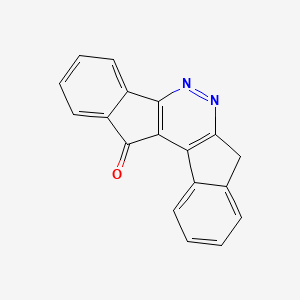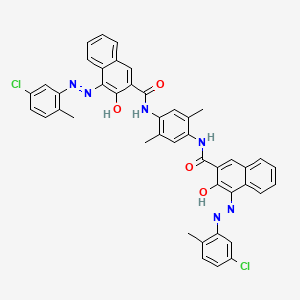
2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye or pigment due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Condensation: The resulting azo compound is then condensed with N,N’-(2,5-dimethyl-1,4-phenylene)bis(amine) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reaction time being critical parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically use reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.
Industry: Utilized in the production of high-performance pigments for plastics, textiles, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the aromatic rings and hydroxyl groups allow for interactions with other molecules, facilitating its use in complex formation and binding studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((2-methylphenyl)azo)-3-hydroxy-)
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((4-chlorophenyl)azo)-3-hydroxy-)
- 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-bromo-2-methylphenyl)azo)-3-hydroxy-)
Uniqueness
The presence of the 5-chloro-2-methylphenyl group in 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s color properties, stability, and reactivity, making it unique for certain applications.
Properties
CAS No. |
79665-24-0 |
|---|---|
Molecular Formula |
C44H34Cl2N6O4 |
Molecular Weight |
781.7 g/mol |
IUPAC Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C44H34Cl2N6O4/c1-23-13-15-29(45)21-37(23)49-51-39-31-11-7-5-9-27(31)19-33(41(39)53)43(55)47-35-17-26(4)36(18-25(35)3)48-44(56)34-20-28-10-6-8-12-32(28)40(42(34)54)52-50-38-22-30(46)16-14-24(38)2/h5-22,53-54H,1-4H3,(H,47,55)(H,48,56) |
InChI Key |
RUASBGDJNNJFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4C)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)

